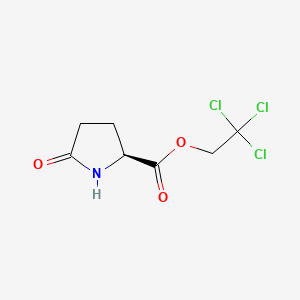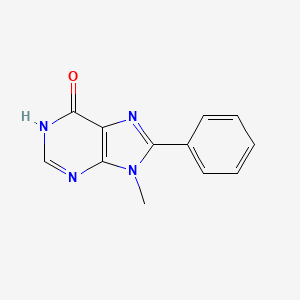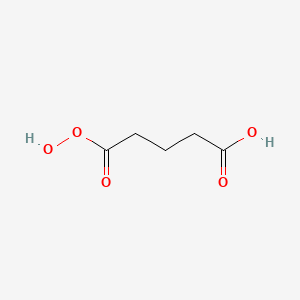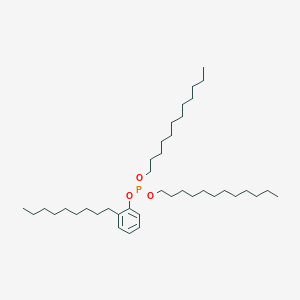
2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol is an organic compound with the molecular formula C11H22O2 It is a member of the tetrahydropyran family, which is characterized by a six-membered ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol is through Prins cyclization. This reaction involves the acid-catalyzed cyclization of homoallylic alcohols with aldehydes. For instance, the reaction between isoprenol and isovaleraldehyde in the presence of an acid catalyst can produce the desired tetrahydropyran derivative .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using various catalysts. Iron-modified silica catalysts have been shown to be effective in this process. The reaction conditions typically involve the use of iron nitrate or iron chloride as the catalyst, with the reaction being carried out under controlled temperature and pressure conditions .
化学反应分析
Types of Reactions
2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of fragrances and flavoring agents.
作用机制
The mechanism of action of 2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. In chemical reactions, it may act as a nucleophile or electrophile, depending on the reaction conditions .
相似化合物的比较
Similar Compounds
2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol: This compound is similar in structure but has different substituents on the pyran ring.
2,2-Dimethyltetrahydropyran-4-one: This compound has a similar pyran ring structure but with different functional groups
Uniqueness
2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol is unique due to its specific substituents, which can influence its reactivity and applications. Its butyl and dimethyl groups provide distinct chemical properties that differentiate it from other similar compounds.
属性
CAS 编号 |
84473-82-5 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC 名称 |
2-butyl-4,6-dimethyloxan-4-ol |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-10-8-11(3,12)7-9(2)13-10/h9-10,12H,4-8H2,1-3H3 |
InChI 键 |
GLZDYSFULFXMRT-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CC(CC(O1)C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


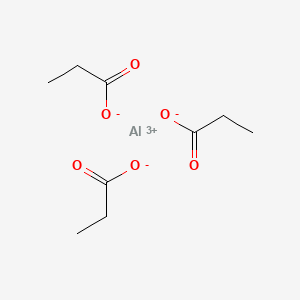



![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12652954.png)
